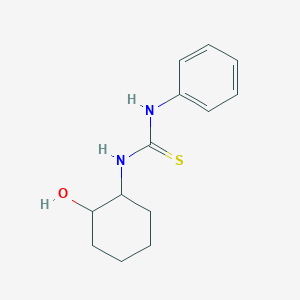![molecular formula C15H14O6 B11989114 Ethyl 3a,8b-dihydroxy-2-methyl-4-oxoindeno[1,2-b]furan-3-carboxylate](/img/structure/B11989114.png)
Ethyl 3a,8b-dihydroxy-2-methyl-4-oxoindeno[1,2-b]furan-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3a,8b-dihydroxy-2-methyl-4-oxo-4,8b-dihydro-3aH-indeno[1,2-b]furan-3-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
The synthesis of ethyl 3a,8b-dihydroxy-2-methyl-4-oxo-4,8b-dihydro-3aH-indeno[1,2-b]furan-3-carboxylate typically involves multiple steps. One known procedure involves the condensation of ethyl acetoacetate with ninhydrin, followed by a series of reactions to form the final product . The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
Ethyl 3a,8b-dihydroxy-2-methyl-4-oxo-4,8b-dihydro-3aH-indeno[1,2-b]furan-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 3a,8b-dihydroxy-2-methyl-4-oxo-4,8b-dihydro-3aH-indeno[1,2-b]furan-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3a,8b-dihydroxy-2-methyl-4-oxo-4,8b-dihydro-3aH-indeno[1,2-b]furan-3-carboxylate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 3a,8b-dihydroxy-2-methyl-4-oxo-4,8b-dihydro-3aH-indeno[1,2-b]furan-3-carboxylate can be compared with other similar compounds, such as:
- Ethyl 3a,8b-dihydroxy-2-methyl-4-oxoindano[2,1-d]2-pyrroline-3-carboxylate
- Indeno[1,2-b]pyrrole-3-carboxylic acid, 1,3a,4,8b-tetrahydro-3a,8b-dihydroxy-2-methyl-4-oxo-, ethyl ester These compounds share similar structural features but differ in specific functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and applications.
Properties
Molecular Formula |
C15H14O6 |
|---|---|
Molecular Weight |
290.27 g/mol |
IUPAC Name |
ethyl 3a,8b-dihydroxy-2-methyl-4-oxoindeno[1,2-b]furan-3-carboxylate |
InChI |
InChI=1S/C15H14O6/c1-3-20-13(17)11-8(2)21-15(19)10-7-5-4-6-9(10)12(16)14(11,15)18/h4-7,18-19H,3H2,1-2H3 |
InChI Key |
UGGKRXKFQMVAEG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2(C1(C(=O)C3=CC=CC=C32)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(E)-(2-hydroxyphenyl)methylidene]amino}-5-nitrophenol](/img/structure/B11989042.png)
![Methyl 2-({2,2,2-trichloro-1-[(phenylacetyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11989049.png)

![Methyl 2-({[2,2,2-trichloro-1-(octanoylamino)ethyl]carbamothioyl}amino)benzoate](/img/structure/B11989056.png)
![2-(4-benzyl-1-piperazinyl)-N'-[(E)-(5-bromo-2-thienyl)methylidene]acetohydrazide](/img/structure/B11989059.png)
![Ethyl 5-acetyl-4-methyl-2-({2,2,2-trichloro-1-[(4-methoxybenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate](/img/structure/B11989061.png)
![9-Bromo-5-methyl-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11989085.png)
![3,3'-piperazine-1,4-diylbis[1-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol]](/img/structure/B11989088.png)

![2-{[5-(4-Tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-2-pyridinylmethylidene]acetohydrazide](/img/structure/B11989091.png)
![N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)hexanamide](/img/structure/B11989096.png)
![2-[(6-tert-butyl-3-cyano-4-phenyl-2-pyridinyl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B11989102.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide](/img/structure/B11989113.png)
